molecular formula C21H23ClN4O4S B11432188 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide

6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide

Cat. No.: B11432188
M. Wt: 463.0 g/mol
InChI Key: RPAXZTQJAQOJPH-UHFFFAOYSA-N
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Description

6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide is a complex organic compound that features a thienopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thienopyrimidine Core: This is achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.

    Introduction of the Amino and Oxoethyl Groups: This step involves the use of reagents such as amino acids or their derivatives to introduce the amino and oxoethyl functionalities.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced through amide bond formation, often using coupling reagents like carbodiimides.

    Chlorobenzyl Substitution: The final step involves the substitution of the chlorobenzyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and oxoethyl groups.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Pharmaceutical Research: It can be used in the development of new therapeutic agents, particularly for diseases where the thienopyrimidine scaffold is known to be effective.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl Substituted Amides: Compounds with similar benzyl substitution patterns but different core structures.

Uniqueness

The uniqueness of 6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H23ClN4O4S

Molecular Weight

463.0 g/mol

IUPAC Name

6-[1-(2-amino-2-oxoethyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-chlorophenyl)methyl]hexanamide

InChI

InChI=1S/C21H23ClN4O4S/c22-15-7-4-3-6-14(15)12-24-18(28)8-2-1-5-10-25-20(29)19-16(9-11-31-19)26(21(25)30)13-17(23)27/h3-4,6-7,9,11H,1-2,5,8,10,12-13H2,(H2,23,27)(H,24,28)

InChI Key

RPAXZTQJAQOJPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N)Cl

Origin of Product

United States

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